ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate
CAS No.: 324767-92-2
Cat. No.: VC2676233
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 324767-92-2 |
---|---|
Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate |
Standard InChI | InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3 |
Standard InChI Key | VOKQEANCCLGFQI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(COCC1)O |
Canonical SMILES | CCOC(=O)C1=C(COCC1)O |
Introduction
Property | Value |
---|---|
CAS Number | 324767-92-2 |
Molecular Formula | C₈H₁₂O₄ |
Molecular Weight | 172.18 g/mol |
Appearance | Not specified in sources |
Solubility | Soluble in common organic solvents |
Structural Features | Six-membered heterocyclic ring with one oxygen atom, hydroxyl group at C-5, ethyl carboxylate at C-4 |
The compound's structural characteristics contribute significantly to its stability and reactivity. The oxygen atom in the pyran ring creates an electronegative center that influences the electron distribution throughout the molecule. This electronic arrangement, combined with the hydroxyl and carboxylate functional groups, creates multiple reaction sites for diverse chemical transformations.
Biological Activity | Potential Mechanism | Application Area |
---|---|---|
Antimicrobial | Inhibition of bacterial cell wall synthesis | Antibiotic development |
Anticancer | Modulation of cellular signaling pathways | Oncology research |
Anti-inflammatory | Inhibition of inflammatory mediators | Inflammatory disorders |
Enzyme inhibition | Binding to active sites of target enzymes | Various therapeutic areas |
The compound's structural features allow for further derivatization, potentially enhancing its biological properties and pharmaceutical potential. Modifications to the hydroxyl group, carboxylate moiety, or the pyran ring itself could yield analogs with improved potency, selectivity, or pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume